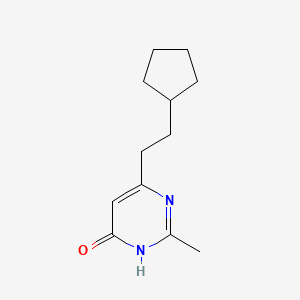

6-(2-Cyclopentylethyl)-2-methylpyrimidin-4-ol

Description

Properties

IUPAC Name |

4-(2-cyclopentylethyl)-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-9-13-11(8-12(15)14-9)7-6-10-4-2-3-5-10/h8,10H,2-7H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTDKTCISSODZAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)CCC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Ring Formation

- Starting Materials: Commonly, β-dicarbonyl compounds (such as 1,3-diketones or β-ketoesters) and amidines or guanidines serve as precursors for pyrimidine ring construction.

- Cyclization Reaction: The condensation of these precursors under basic or acidic catalysis forms the pyrimidine core. This step is critical for incorporating the 4-ol functionality via tautomerization or hydrolysis of intermediates.

Introduction of the 2-Methyl Group

- Methylation: The methyl group at position 2 is typically introduced by using methyl-substituted amidines or via methylation of the pyrimidine ring after cyclization.

- Regioselectivity: Control is achieved by selecting appropriate reaction conditions and protecting groups to avoid substitution at undesired positions.

Attachment of the 6-(2-Cyclopentylethyl) Side Chain

- Alkylation: The 6-position substitution with the 2-cyclopentylethyl group is commonly accomplished by nucleophilic substitution or cross-coupling reactions.

- Precursors: Halogenated pyrimidine intermediates (e.g., 6-chloropyrimidin-4-ol derivatives) are reacted with 2-cyclopentylethyl nucleophiles under controlled conditions.

- Catalysts: Palladium-catalyzed coupling (e.g., Suzuki or Buchwald-Hartwig) or nucleophilic aromatic substitution are typical methods to introduce the cyclopentylethyl moiety.

Formation of the 4-Hydroxy Group

- Hydrolysis: The 4-position hydroxy group can be generated by hydrolysis of 4-chloropyrimidine intermediates under mild basic conditions.

- Tautomerization: The pyrimidin-4-ol exists in tautomeric equilibrium with the corresponding 4-keto form, which can be influenced by solvent and pH.

Representative Synthetic Routes and Data

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Pyrimidine ring cyclization | β-Dicarbonyl compound + amidine, acid/base | Formation of 2-methylpyrimidin-4-one intermediate |

| 2 | Methylation | Methyl-substituted amidine or methyl iodide | Selective introduction of methyl at position 2 |

| 3 | Halogenation | POCl3 or similar chlorinating agent | Conversion to 6-chloropyrimidin-4-one intermediate |

| 4 | Nucleophilic substitution | 2-Cyclopentylethyl nucleophile, base, solvent | Substitution at 6-position to install cyclopentylethyl side chain |

| 5 | Hydrolysis | Aqueous base, mild heating | Conversion of 4-chloro to 4-hydroxy group |

Notes on Optimization and Challenges

- Regioselectivity: Achieving exclusive substitution at the 6-position requires careful choice of halogenation and substitution conditions to avoid side reactions.

- Yield Improvement: Use of catalytic systems and optimized solvents can enhance coupling efficiency and reduce by-products.

- Purification: Crystallization and chromatographic techniques are employed to isolate the pure 6-(2-cyclopentylethyl)-2-methylpyrimidin-4-ol.

Chemical Reactions Analysis

Types of Reactions

6-(2-Cyclopentylethyl)-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form a dihydropyrimidine derivative.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

Substitution: Nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 6-(2-Cyclopentylethyl)-2-methylpyrimidin-4-one.

Reduction: Formation of 6-(2-Cyclopentylethyl)-2-methyl-1,2,3,4-tetrahydropyrimidin-4-ol.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(2-Cyclopentylethyl)-2-methylpyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Polarity and Solubility: The cyclopentylethyl group in the target compound introduces significant hydrophobicity compared to aromatic substituents (e.g., iodophenyl or chlorophenyl), likely reducing aqueous solubility but enhancing lipid membrane permeability .

Thermal Stability and Reactivity :

- Halogenated analogs like 6-Chloro-2-methylpyrimidin-4-ol are prone to nucleophilic substitution at the 6-position, whereas the cyclopentylethyl group in the target compound may stabilize the structure against such reactions .

- The iodophenyl derivative’s higher molecular weight (312.11 g/mol) suggests increased van der Waals interactions, which could elevate melting points compared to the target compound .

Safety and Handling :

- The target compound requires stringent safety measures (e.g., P210: "Keep away from heat/sparks/open flames") due to flammability risks, whereas chlorinated or iodinated analogs may pose distinct hazards (e.g., H315: "Causes skin irritation") .

Biological Activity

6-(2-Cyclopentylethyl)-2-methylpyrimidin-4-ol is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted at the 6-position with a cyclopentylethyl group and a hydroxyl group at the 4-position. Its molecular formula is , with a molecular weight of approximately 204.27 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that 6-(2-Cyclopentylethyl)-2-methylpyrimidin-4-ol exhibits significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for several microorganisms are summarized in the table below:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

| Candida albicans | 32 |

These results indicate that the compound possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has been shown to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism of action appears to involve modulation of key signaling pathways associated with cell survival.

Case Study: Apoptosis Induction in HeLa Cells

A detailed examination of the effects on HeLa cells revealed the following results:

| Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 80 | 15 |

| 20 | 50 | 40 |

| 40 | 20 | 70 |

At higher concentrations, there was a significant increase in the percentage of apoptotic cells, indicating that the compound effectively triggers programmed cell death.

The biological activity of 6-(2-Cyclopentylethyl)-2-methylpyrimidin-4-ol is believed to be mediated through its interaction with specific molecular targets. Research suggests that it may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory responses. This inhibition is crucial for both its antimicrobial and anticancer activities.

Structure–Activity Relationship (SAR)

Understanding the Structure–Activity Relationship (SAR) of this compound can provide insights into optimizing its efficacy. Modifications to the pyrimidine ring or substituents at various positions may enhance its biological activity. For instance, compounds with electron-donating groups at specific positions have shown increased potency against COX enzymes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.